molecular formula C20H14Cl2N2O2 B12128652 N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide

N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide

Cat. No.: B12128652
M. Wt: 385.2 g/mol
InChI Key: HPYLAMYCKNPMSY-UHFFFAOYSA-N
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Description

N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate cellular processes through its binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(4-chlorophenyl)benzene-1,2-dicarboxamide: Similar structure but with chlorine atoms at different positions.

    N1,N2-bis(2-fluorophenyl)benzene-1,2-dicarboxamide: Fluorine atoms instead of chlorine.

    N1,N2-bis(2-bromophenyl)benzene-1,2-dicarboxamide: Bromine atoms instead of chlorine.

Uniqueness

N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

1-N,2-N-bis(2-chlorophenyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-9-3-5-11-17(15)23-19(25)13-7-1-2-8-14(13)20(26)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

HPYLAMYCKNPMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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